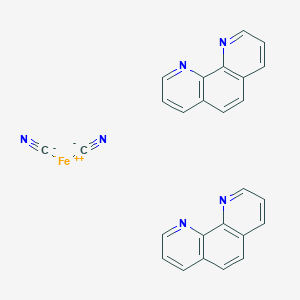
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide sources. One common method involves dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline and potassium cyanide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(II) from iron(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction mixture.
Major Products Formed
Oxidation: Iron(III) complexes with altered ligand environments.
Reduction: Reversion to the original iron(II) complex.
Substitution: Formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrosilylation and polymerization processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron involves its ability to coordinate with various substrates through its iron center. The 1,10-phenanthroline ligands provide a stable environment for the iron, allowing it to participate in redox reactions and ligand exchange processes. The cyanide ligands contribute to the overall stability and reactivity of the complex. Molecular targets include DNA, proteins, and other biomolecules, where the compound can induce structural changes and modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyano-bis(1,10-phenanthroline)iron(II) complex
- Bis(o-phenanthroline)ferrous cyanide trihydrate
- Iron(II) 1,10-phenanthroline dicyanide
Uniqueness
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron is unique due to its specific ligand arrangement and the resulting chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
14768-11-7 |
|---|---|
Molekularformel |
C26H16FeN6 |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
iron(2+);1,10-phenanthroline;dicyanide |
InChI |
InChI=1S/2C12H8N2.2CN.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;/h2*1-8H;;;/q;;2*-1;+2 |
InChI-Schlüssel |
YAQXGBBDJYBXKL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
Key on ui other cas no. |
14768-11-7 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















